N4-butyl-6-fluoropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-butyl-6-fluoropyrimidine-2,4-diamine is an organic compound with the molecular formula C8H13FN4 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-butyl-6-fluoropyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloropyrimidine with butylamine and a fluorinating agent. The process can be summarized as follows:
Starting Material: 2,4-dichloropyrimidine.
Reaction with Butylamine: The 2,4-dichloropyrimidine is reacted with butylamine to introduce the butyl group at the N4 position.
Fluorination: The resulting intermediate is then treated with a fluorinating agent, such as cesium fluoride, in an aprotic dipolar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to introduce the fluorine atom at the 6-position
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N4-butyl-6-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Substitution Reactions: The butyl group at the N4 position can be substituted with other alkyl or aryl groups
Common Reagents and Conditions
Nucleophilic Substitution: Cesium fluoride in DMF or NMP.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups
Scientific Research Applications
N4-butyl-6-fluoropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N4-butyl-6-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 6-position and the butyl group at the N4 position contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-fluoropyrimidine: Lacks the butyl group at the N4 position.
2,4-diamino-6-chloropyrimidine: Contains a chlorine atom instead of a fluorine atom at the 6-position.
2,4-diamino-6-methylpyrimidine: Contains a methyl group instead of a fluorine atom at the 6-position
Uniqueness
N4-butyl-6-fluoropyrimidine-2,4-diamine is unique due to the presence of both the butyl group at the N4 position and the fluorine atom at the 6-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-N-butyl-6-fluoropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4/c1-2-3-4-11-7-5-6(9)12-8(10)13-7/h5H,2-4H2,1H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJTJJSMGOSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC(=N1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.